molecular formula C8H10KNO2S B1391769 Potassium 4-butyl-1,3-thiazole-2-carboxylate CAS No. 1240526-62-8

Potassium 4-butyl-1,3-thiazole-2-carboxylate

Cat. No. B1391769
M. Wt: 223.34 g/mol
InChI Key: XLOZULQOWXYNRN-UHFFFAOYSA-M
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Description

Potassium 4-butyl-1,3-thiazole-2-carboxylate is a chemical compound with the CAS Number: 1240526-62-8 . It has a molecular weight of 223.34 . The IUPAC name for this compound is potassium 4-butyl-1,3-thiazole-2-carboxylate .


Molecular Structure Analysis

The Inchi Code for Potassium 4-butyl-1,3-thiazole-2-carboxylate is 1S/C8H11NO2S.K/c1-2-3-4-6-5-12-7 (9-6)8 (10)11;/h5H,2-4H2,1H3, (H,10,11);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving Potassium 4-butyl-1,3-thiazole-2-carboxylate are not mentioned in the literature, thiazoles in general have been shown to participate in a variety of chemical reactions . For instance, thiazoles are used to obtain free carbene particles and complexed with transition metals .

Scientific Research Applications

Synthesis and Antibacterial Activity

Markovich et al. (2014) synthesized 2-(4-methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates, related to Potassium 4-butyl-1,3-thiazole-2-carboxylate, by transesterification of butyl esters. They explored the kinetic characteristics and investigated the antimicrobial activity of the products (Markovich et al., 2014).

Antiviral Activity

Dawood et al. (2015) conducted a study involving derivatives similar to Potassium 4-butyl-1,3-thiazole-2-carboxylate, examining their antiviral activities against several viruses including Poliovirus, Influenza A (H1N1), Hepatitis B, and Hepatitis C viruses (Dawood et al., 2015).

Synthesis and Crystallography

Xin et al. (2003) synthesized a compound related to Potassium 4-butyl-1,3-thiazole-2-carboxylate, studying its molecular structure through crystallographic analysis. This research provides insight into the physical properties and potential applications of similar compounds (Xin et al., 2003).

Fungicidal Activity

A study by Ali (2007) involved synthesizing derivatives of Potassium 4-butyl-1,3-thiazole-2-carboxylate and screening them for fungicidal activity. This research contributes to understanding the potential agricultural applications of such compounds (Ali, 2007).

Biological Activities

Fengyun et al. (2015) designed and synthesized novel derivatives of 2-amino-1,3-thiazole-4-carboxylic acid, related to Potassium 4-butyl-1,3-thiazole-2-carboxylate. They evaluated the fungicidal and antivirus activities of these compounds, providing insights into their potential pharmaceutical applications (Fengyun et al., 2015).

Chemical Reactions and Synthesis

Shchipalkin et al. (2011) researched the chemical reactions and synthesis of 1,3-thiazole derivatives, which are structurally related to Potassium 4-butyl-1,3-thiazole-2-carboxylate. This study adds to the knowledge of chemical properties and synthesis methods for such compounds (Shchipalkin et al., 2011).

Safety And Hazards

The safety information for Potassium 4-butyl-1,3-thiazole-2-carboxylate indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

potassium;4-butyl-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S.K/c1-2-3-4-6-5-12-7(9-6)8(10)11;/h5H,2-4H2,1H3,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOZULQOWXYNRN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CSC(=N1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10KNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 4-butyl-1,3-thiazole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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